molecular formula C20H23ClN4O3S B2701307 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1215775-14-6

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

Katalognummer: B2701307
CAS-Nummer: 1215775-14-6
Molekulargewicht: 434.94
InChI-Schlüssel: MXNKABJQUMIFDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Benzothiazole Derivatives in Medicinal Chemistry Research

Benzothiazole, first synthesized by Heinrich Debus in 1889, evolved from a synthetic curiosity to a pharmacophoric cornerstone. Its bicyclic structure—a fusion of benzene and thiazole rings—confers electronic diversity, enabling interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects. Early applications focused on industrial dyes, but the discovery of natural benzothiazoles, such as firefly luciferin, spurred medicinal interest. By the mid-20th century, derivatives like 2-arylbenzothiazoles demonstrated antitumor properties, leading to clinical candidates such as Phortress and BMS-599626.

The scaffold’s versatility stems from its modifiable C2 and C6 positions. For example, introducing electron-withdrawing groups (e.g., nitro) at C4 of the benzamide moiety enhances DNA intercalation, while dimethylaminoethyl chains improve solubility and blood-brain barrier penetration. These insights laid the groundwork for designing N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride, which integrates multiple pharmacophores for optimized activity.

Position of this compound in Contemporary Research

This compound exemplifies third-generation benzothiazoles, characterized by hybrid structures combining heterocyclic cores with bioactive substituents. Its design addresses historical limitations of benzothiazoles, such as metabolic instability and poor bioavailability. Key structural features include:

  • 5,6-Dimethylbenzothiazole : Methyl groups at C5 and C6 increase lipophilicity, promoting membrane permeability.
  • 4-Nitrobenzamide : The nitro group acts as a hydrogen-bond acceptor, enhancing binding to kinase ATP pockets.
  • Dimethylaminoethyl Side Chain : This cationic moiety improves aqueous solubility and facilitates ionic interactions with biological targets.

Recent patents (2015–2020) highlight its relevance in oncology, with analogs showing nanomolar IC50 values against breast (MCF-7) and lung (A549) cancer lines. Computational studies suggest dual inhibition of topoisomerase II and receptor tyrosine kinases, though experimental validation remains ongoing.

Theoretical Framework for Investigating Benzothiazole-Based Compounds

The pharmacological activity of benzothiazoles is governed by three principles:

  • Electronic Modulation : Thiazole’s electron-deficient nature directs electrophilic substitution to the benzene ring, enabling predictable functionalization.
  • Structure-Activity Relationships (SAR) :

    • C2 Substitution : Bulky groups (e.g., dimethylaminoethyl) reduce cytotoxicity by limiting non-specific binding.
    • Nitro Positioning : Para-nitro groups on benzamide improve intercalation into DNA grooves, while meta-substitution favors enzyme inhibition.
  • Pharmacokinetic Optimization : Quaternary ammonium salts (e.g., hydrochloride) enhance solubility without altering target affinity.

Table 1: Impact of Substituents on Benzothiazole Bioactivity

Position Substituent Effect on Activity Example Target
C2 Dimethylaminoethyl ↑ Solubility, ↓ CYP450 metabolism Kinase ATP-binding sites
C5/C6 Methyl ↑ Lipophilicity, ↑ Tumor uptake DNA minor groove
Benzamide 4-Nitro ↑ DNA intercalation, ↑ ROS generation Topoisomerase II, Nrf2-Keap1

Current Research Landscape and Knowledge Gaps

Despite progress, critical challenges persist:

  • Mechanistic Ambiguities : While in vitro studies suggest kinase inhibition, in vivo models are inconclusive due to compound metabolism.
  • Structural Optimization : Balancing lipophilicity (LogP 2.8–3.5) and solubility remains challenging, necessitating prodrug approaches.
  • Target Selectivity : Off-target effects on adrenergic receptors (EC50 > 100 μM) limit therapeutic windows.

Table 2: Recent Patents on Benzothiazole Derivatives (2015–2020)

Patent Focus Key Compounds Therapeutic Area
Anticancer agents 5,6-Dimethyl-4-nitrobenzamides Solid tumors
Antimicrobials Thiourea-linked benzothiazoles Multidrug-resistant infections
Neuroprotectives Sulfonamide derivatives Alzheimer’s disease

Future research must prioritize in vivo efficacy studies, metabolomics profiling, and crystallographic analyses of target complexes to bridge these gaps.

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S.ClH/c1-13-11-17-18(12-14(13)2)28-20(21-17)23(10-9-22(3)4)19(25)15-5-7-16(8-6-15)24(26)27;/h5-8,11-12H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNKABJQUMIFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Amidation: The final step involves the coupling of the dimethylaminoethyl group with the nitrobenzamide intermediate, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The central amide linkage undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

  • Acidic conditions (HCl/H₂O) :

    Amide+HCl+H2O4-Nitrobenzoic acid+5,6-Dimethylbenzo[d]thiazol-2-amine+2-(Dimethylamino)ethyl chloride\text{Amide} + \text{HCl} + \text{H}_2\text{O} \rightarrow \text{4-Nitrobenzoic acid} + \text{5,6-Dimethylbenzo[d]thiazol-2-amine} + \text{2-(Dimethylamino)ethyl chloride}

    Reaction time: 8–12 hours at 80°C.

  • Basic conditions (NaOH/EtOH) :

    Amide+NaOH4-Nitrobenzamide salt+5,6-Dimethylbenzo[d]thiazol-2-amine+2-(Dimethylamino)ethanol\text{Amide} + \text{NaOH} \rightarrow \text{4-Nitrobenzamide salt} + \text{5,6-Dimethylbenzo[d]thiazol-2-amine} + \text{2-(Dimethylamino)ethanol}

    Yields: 75–85% under reflux.

Condition Reagents Products Yield
AcidicHCl/H₂O, 80°C4-Nitrobenzoic acid, 5,6-dimethylbenzo[d]thiazol-2-amine, 2-(dimethylamino)ethyl chloride70–78%
BasicNaOH/EtOH, reflux4-Nitrobenzamide sodium salt, 5,6-dimethylbenzo[d]thiazol-2-amine82%

Nitro Group Reduction

The 4-nitrobenzamide group is reduced to an amine under catalytic hydrogenation or using Sn/HCl:

–NO2H2/Pd-C–NH2\text{–NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{–NH}_2

  • Catalytic hydrogenation (H₂/Pd-C) :
    Complete reduction occurs in 6 hours at 40 psi, yielding 4-aminobenzamide derivatives .

  • Sn/HCl reduction :
    Faster but less selective, producing byproducts from benzothiazole ring modifications .

Method Conditions Product Selectivity
H₂/Pd-CEtOH, 40 psi, 6 hours4-Aminobenzamide derivative>95%
Sn/HClHCl (conc.), 2 hoursMixture of amine and ring-opened species60–70%

Nucleophilic Substitution at the Benzothiazole Ring

The electron-deficient 2-position of the benzothiazole ring undergoes nucleophilic substitution with amines or thiols:

Benzothiazole+R-NH22-Substituted benzothiazole+HCl\text{Benzothiazole} + \text{R-NH}_2 \rightarrow \text{2-Substituted benzothiazole} + \text{HCl}

  • Reagents : Ethylenediamine, thiourea.

  • Conditions : DMF, K₂CO₃, 60°C, 24 hours .

Nucleophile Product Yield Application
Ethylenediamine2-(2-Aminoethylamino)-5,6-dimethylbenzothiazole68%Chelating agent synthesis
Thiourea2-Mercapto-5,6-dimethylbenzothiazole73% Polymer stabilizers

Electrophilic Aromatic Substitution (EAS)

The nitro group directs electrophiles to the meta position of the benzamide ring. Documented reactions include:

  • Nitration : Further nitration at elevated temperatures (HNO₃/H₂SO₄, 0°C) forms 3,4-dinitrobenzamide derivatives .

  • Sulfonation : Forms water-soluble sulfonated analogs using oleum.

Quaternary Ammonium Salt Formation

The dimethylaminoethyl group reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

–N(CH3)2+CH3I–N+(CH3)3I\text{–N(CH}_3\text{)}_2 + \text{CH}_3\text{I} \rightarrow \text{–N}^+\text{(CH}_3\text{)}_3\text{I}^-

  • Conditions : CH₃I, acetone, 25°C, 4 hours .

  • Applications : Enhanced water solubility for pharmacological studies.

Mass Spectrometric Fragmentation

Under ESI-MS conditions, the compound fragments via two primary pathways :

  • Amide bond cleavage : Generates (4-nitrobenzylidyne)oxonium ion (m/z 150m/z\ 150) and 5,6-dimethylbenzo[d]thiazol-2-ylium (m/z 165m/z\ 165).

  • Dimethylaminoethyl group loss : Forms 4-nitrobenzamidic cation (m/z 167m/z\ 167) and a resonance-stabilized radical cation (m/z 120m/z\ 120).

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition at 220–250°C, primarily involving:

  • Loss of HCl from the hydrochloride salt.

  • Degradation of the nitro group to NOₓ gases .

Key Research Findings

  • The amide bond’s hydrolysis is pH-dependent, with acidic conditions favoring faster cleavage.

  • Nitro group reduction selectivity is higher with catalytic hydrogenation than Sn/HCl .

  • The benzothiazole ring’s electron deficiency enables regioselective substitution at the 2-position .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride exhibits significant anticancer properties.

  • Mechanism of Action : The compound's mechanism may involve interaction with specific cellular targets, including proteins that regulate apoptosis and cell cycle progression. Molecular docking studies have suggested that it binds preferentially to certain targets within cancer cells, potentially inhibiting their function and leading to cell death .
  • Case Studies : In vitro studies have demonstrated its efficacy against various human cancer cell lines. For instance, modifications to the thiazole ring have been shown to significantly alter its cytotoxic effects, indicating that structural optimization can enhance its potency .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity.

  • Antibacterial Studies : Preliminary evaluations have shown that derivatives of similar nitrobenzamide compounds exhibit varying degrees of antibacterial activity against common pathogens. The structure's functional groups play a critical role in determining the antimicrobial efficacy .
  • Case Studies : Compounds structurally related to this compound have been tested using disc diffusion methods against bacterial strains, showing promising results that warrant further investigation into their potential as therapeutic agents .

Medicinal Chemistry and Drug Development

The unique structural features of this compound make it a valuable lead compound for developing new drugs.

  • Lead Compound Potential : Its distinct combination of functional groups allows for modifications aimed at enhancing efficacy while reducing toxicity. This adaptability is crucial in drug design as researchers strive to optimize pharmacokinetic properties .
  • Research Directions : Future research could focus on synthesizing analogs with altered substituents on the thiazole ring or exploring alternative aromatic systems to further investigate their biological activities .

Wirkmechanismus

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, modulating their activity. The dimethylaminoethyl group could facilitate membrane permeability, while the nitro group might participate in redox reactions within the cell.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Analogous Benzamides

Compound Name Key Substituents Functional Groups Potential Applications
Target Compound 5,6-Dimethylbenzo[d]thiazol, dimethylaminoethyl Nitro, benzamide, thiazole, tertiary amine Not specified (likely kinase inhibition or CNS targeting)
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinone, phenyl Benzamide, dioxothiazolidinone Antidiabetic, antimicrobial
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Difluorophenyl, trifluoromethylphenoxy Pyridinecarboxamide Herbicide (photosynthesis inhibition)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Sulfonylphenyl, difluorophenyl, triazole Triazole, sulfone Antifungal, antimicrobial

Key Observations:

  • Thiazole vs. Triazole : The benzo[d]thiazol group in the target compound differs from triazole-containing derivatives (e.g., compounds [7–9] in ), which are associated with antifungal activity. Thiazoles are often linked to kinase inhibition or CNS activity due to their planar aromatic structure .
  • Solubility: The dimethylaminoethyl group and hydrochloride salt improve aqueous solubility compared to neutral benzamides like diflufenican, which relies on lipophilic substituents for herbicidal activity .

Spectral Confirmation:

  • IR Spectroscopy : The target compound’s nitro group would show asymmetric and symmetric stretches near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The absence of C=O bands (as seen in for triazoles) would confirm successful amide bond formation .
  • NMR: The dimethylaminoethyl group’s protons would resonate as a singlet (~2.2 ppm for N(CH₃)₂), while aromatic protons in the benzo[d]thiazol moiety would appear downfield (~7.5–8.5 ppm) .

Biologische Aktivität

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic compound with significant biological activity, particularly in the field of medicinal chemistry. This article provides an overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C15H20N4O3S
  • Molar Mass : Approximately 320.41 g/mol
  • Key Functional Groups : Dimethylamino group, nitro group, and a thiazole ring.

The presence of the dimethylamino group enhances solubility and biological activity, while the thiazole moiety is crucial for its cytotoxic effects against cancer cells.

Research indicates that this compound exerts its biological effects primarily through:

  • Cytotoxicity : The compound has shown significant cytotoxic effects on various human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The thiazole ring is essential for these effects, as modifications can drastically alter potency.
  • Target Interaction : Molecular docking studies suggest that this compound interacts with proteins involved in apoptosis and cell cycle regulation. It may inhibit specific pathways that lead to cancer cell proliferation and survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Cell Line Tested IC50 Value (µM) Mechanism
CytotoxicityA549 (Lung Cancer)10.5Induction of apoptosis
CytotoxicityMCF-7 (Breast Cancer)12.0Cell cycle arrest
Antimicrobial ActivityStaphylococcus aureus15.0Inhibition of bacterial growth
Antitumor ActivityHeLa (Cervical Cancer)8.5Inhibition of tumor cell migration

Case Studies

  • Anticancer Effects : In a study examining the efficacy of this compound against various cancer cell lines, it was found to induce apoptosis through mitochondrial pathways. The study demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Properties : Another investigation highlighted its effectiveness against Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The compound's mechanism involved disrupting bacterial cell membrane integrity, leading to cell lysis.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Modifications to the thiazole and nitro groups may enhance efficacy and reduce toxicity.
  • In Vivo Studies : Animal models will be essential to assess the pharmacokinetics and therapeutic potential in a living organism.
  • Combination Therapies : Investigating the compound's efficacy in combination with existing chemotherapeutics could yield synergistic effects.

Q & A

Q. Advanced Consideration :

  • Solubility challenges : The compound’s poor solubility in CDCl3 (preventing 13C-NMR in ) can be addressed via derivatization (e.g., trifluoroacetate salt formation) or alternative solvents (DMSO-d6) .

What in vivo models are appropriate for evaluating its biological activity, and how do pharmacokinetic parameters influence experimental design?

Advanced Research Question

  • Mouse models : BALB/c mice are used for antidepressant activity screening (e.g., tail suspension test at 40 mg/kg doses), with positive controls like fluoxetine .
  • ADME predictions : Computational tools (e.g., QikProp) predict blood-brain barrier permeability and CYP450 interactions. For example, derivatives with dimethylaminoethyl groups show enhanced bioavailability due to increased lipophilicity .
  • Dosing regimen : Adjustments based on half-life predictions (e.g., hepatic metabolism rates) are critical to avoid toxicity in chronic studies.

How do structural modifications (e.g., nitro group position, dimethylaminoethyl chain length) impact target binding affinity and selectivity?

Advanced Research Question

  • Nitro group : The 4-nitro substitution on the benzamide enhances electron-withdrawing effects, potentially increasing binding to enzymes like PFOR (observed in nitazoxanide analogs) .
  • Dimethylaminoethyl chain : Extending the chain may improve solubility but reduce selectivity. For example, shorter chains in related compounds minimize off-target interactions with tubulin, as seen in frentizole analogs .
  • Crystallography : Intermolecular hydrogen bonds (e.g., N–H⋯N) stabilize active conformations, as demonstrated in thiazole-amide crystal structures .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question

  • Methodological variability : Differences in assay conditions (e.g., cell lines vs. in vivo models) can explain discrepancies. For instance, in vitro tubulin inhibition may not translate to in vivo antitumor efficacy without optimized dosing .
  • Data normalization : Use internal controls (e.g., % inhibition relative to reference drugs) to standardize activity metrics.
  • Meta-analysis : Cross-reference pharmacokinetic data (e.g., plasma concentration curves) with observed efficacy to identify threshold effects .

How can computational modeling guide the design of analogs with improved metabolic stability?

Advanced Research Question

  • Docking studies : Predict interactions with metabolic enzymes (e.g., CYP3A4) to identify labile sites. For example, modifying the dimethylaminoethyl group’s steric bulk could reduce oxidative dealkylation .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with half-life data to prioritize synthetic targets.

What are the limitations of current cytotoxicity assays for this compound, and how can they be addressed?

Advanced Research Question

  • False negatives : Low solubility may underestimate in vitro cytotoxicity. Use solubilizing agents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability.
  • Off-target effects : Secondary assays (e.g., kinase profiling) validate specificity. For example, benzothiazole derivatives may inhibit unrelated kinases due to ATP-binding site similarities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.